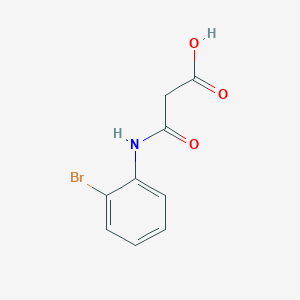
3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both thiadiazole and thienyl groups in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-thiadiazole, 3-chloro-4-(2-thienyl)- typically involves the reaction of thienyl derivatives with chlorinating agents under controlled conditions. One common method includes the use of thienyl hydrazine and chlorinating agents like thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino-thiadiazoles, thio-thiadiazoles.
Aplicaciones Científicas De Investigación
3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 1,2,5-thiadiazole, 3-chloro-4-(2-thienyl)- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular pathways such as DNA replication and protein synthesis, contributing to its biological activity.
Comparación Con Compuestos Similares
- 1,2,5-Thiadiazole, 3-chloro-4-morpholin-4-yl-
- 1,3,4-Thiadiazole derivatives
Comparison:
- 3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole is unique due to the presence of both thiadiazole and thienyl groups, which impart distinct chemical and biological properties.
- 1,2,5-Thiadiazole, 3-chloro-4-morpholin-4-yl- has a morpholine ring, which can enhance its solubility and bioavailability.
- 1,3,4-Thiadiazole derivatives are structurally different and may exhibit different biological activities and chemical reactivity.
Propiedades
Número CAS |
157928-66-0 |
|---|---|
Fórmula molecular |
C6H3ClN2S2 |
Peso molecular |
202.7 g/mol |
Nombre IUPAC |
3-chloro-4-thiophen-2-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H3ClN2S2/c7-6-5(8-11-9-6)4-2-1-3-10-4/h1-3H |
Clave InChI |
KXHLMUHWKXREKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NSN=C2Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B8750101.png)



![2-[4-(3-Ethyl-5-methyl-1H-pyrazol-1-yl)phenyl]ethanol](/img/structure/B8750138.png)



![[Phosphono(thiomorpholin-4-yl)methyl]phosphonic acid](/img/structure/B8750163.png)


![4-{2-[3-(Propan-2-yl)phenoxy]acetamido}butanoic acid](/img/structure/B8750183.png)

